molecular formula C14H2Br2O6 B1313766 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone CAS No. 83204-68-6

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

Cat. No. B1313766
CAS RN: 83204-68-6
M. Wt: 425.97 g/mol
InChI Key: FEDCHNPLDKDTNS-UHFFFAOYSA-N
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Description

“4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” is an organic compound . It is used as an organic intermediate .


Synthesis Analysis

The synthesis of “4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” can be achieved through a two-step reaction . The first step involves the synthesis of “4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3-dione”. This is then oxidized to form the final product .


Chemical Reactions Analysis

In one documented reaction, “4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” (NDA-Br2) and 6-aminohexan-1-ol were added in acetic acid. The reaction mixture was refluxed under Argon for 2 hours. Then the reaction mixture was poured onto water and the resulting precipitate was filtered and washed with methanol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 425.97 . It has a melting point of 350°C and a predicted boiling point of 703.2±60.0 °C. The predicted density is 2.338±0.06 g/cm3 .

Scientific Research Applications

Optoelectronic Device Applications

One notable application of compounds similar to 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone is in the field of optoelectronic devices. Perylene bisimides (PBIs), which share structural similarities with the compound , are n-type organic semiconductors. These compounds are utilized in nanostructures and devices due to their unique electronic properties. The modification of their molecular structures significantly influences the performance of these devices. The study of supramolecular assembly behaviors of PBI derivatives is crucial for enhancing their applications in optoelectronics (Guo et al., 2019).

Photovoltaic Device Applications

In the realm of photovoltaics, similar organic molecules, particularly those based on the naphthalene diimide (NDI) acceptor unit, have been synthesized and applied in solution-processable photovoltaic devices. These molecules, including derivatives like 4,9-bis(benzo[b]thiophen-2-yl)-2,7-dioctylbenzo[3,8]phenanthroline-1,3,6,8 tetraone, demonstrate potential in the development of efficient and cost-effective photovoltaic devices (Patil et al., 2014).

Solar Cell Applications

Another application area is in solar cell technology. Compounds like poly[2,9-bis(3-(dimethylamino)propyl)-5-methyl-12-(7-methyl-9,9-dioctyl-9H-fluoren-2-yl)anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetraone], which is structurally related to 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone, have been used as cathode interlayers in inverted polymer solar cells. These compounds contribute to improved efficiency and stability in solar cell performance (Zhao et al., 2015).

Fluorescent Chemodosimeter Applications

Hydroxyl-substituted perylene diimides derivatives have shown promising applications in the detection and recognition of fluoride ions. These compounds, which include structural elements similar to 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone, can be used as colorimetric and fluorescent chemodosimeters for fluoride ion detection. Their unique properties allow for significant changes in color and fluorescence upon the addition of F− anions, making them valuable in chemical sensing technologies (Wang et al., 2018).

Safety And Hazards

“4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone” should be handled with caution in the laboratory as it may pose hazards to humans and the environment . It should be stored in a dry, cool place, away from flammable materials and oxidizing agents . Appropriate personal protective equipment, such as laboratory gloves, goggles, and lab coats, should be worn when handling this compound .

properties

IUPAC Name

2,9-dibromo-6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H2Br2O6/c15-5-1-3-7-8-4(12(18)22-13(19)9(5)8)2-6(16)10(7)14(20)21-11(3)17/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDCHNPLDKDTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C4C(=CC(=C3C(=O)OC2=O)Br)C(=O)OC(=O)C4=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H2Br2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474987
Record name 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

CAS RN

83204-68-6
Record name 4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 2
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 3
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 4
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 5
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
Reactant of Route 6
4,9-Dibromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

Citations

For This Compound
15
Citations
Y He, X Li, H Liu, H Meng, GY Wang, B Cui… - Journal of Materials …, 2018 - pubs.rsc.org
The electron acceptor building block N,N′-dialkoxynaphthalenediimide (NDIO) has been, for the first time, used to develop an n-type polymer semiconductor, P(NDIO2OD-T). The …
Number of citations: 23 pubs.rsc.org
R Kim, PSK Amegadze, I Kang, HJ Yun… - Advanced Functional …, 2013 - Wiley Online Library
A high‐performance naphthalene diimide (NDI)‐based conjugated polymer for use as the active layer of n‐channel organic field‐effect transistors (OFETs) is reported. The solution‐…
Number of citations: 187 onlinelibrary.wiley.com
H You, D Kim, HH Cho, C Lee, S Chong… - Advanced Functional …, 2018 - Wiley Online Library
The branching point of the side‐chain of naphthalenediimide (NDI)‐based conjugated polymers is systematically controlled by incorporating four different side‐chains, ie, 2‐hexyloctyl (P…
Number of citations: 87 onlinelibrary.wiley.com
YH Ha, EY Shin, SK Kwon, YY Noh… - Science of Advanced …, 2017 - ingentaconnect.com
Two copolymers containing alternating electron-donating and electron-accepting units, based on naphthalene diimide and bithiophene vinylene bithiophene with different pendant …
Number of citations: 3 www.ingentaconnect.com
FA Viola, F Melloni, A Molazemhosseini… - Advanced Electronic …, 2023 - Wiley Online Library
Electrolyte‐gated organic transistors (EGOTs) are promising and versatile devices for next‐generation biosensors, neuromorphic systems, and low‐voltage electronics. They are …
Number of citations: 6 onlinelibrary.wiley.com
L Yang, S Shen, X Chen, H Wei, D Xia… - Advanced Functional …, 2023 - Wiley Online Library
The electron transport layer (ETL) is a critical component in achieving high device performance and stability in organic solar cells. Conjugated polyelectrolytes (CPEs) have become an …
Number of citations: 5 onlinelibrary.wiley.com
T Jia, Z Li, L Ying, J Jia, B Fan, W Zhong… - Macromolecular …, 2018 - Wiley Online Library
The design and synthesis of three n‐type conjugated polymers based on a naphthalene diimide–thiophene skeleton are presented. The control polymer, PNDI‐2HD, has two identical 2…
Number of citations: 22 onlinelibrary.wiley.com
HH Cho, T Kim, K Kim, C Lee, FS Kim… - Journal of Materials …, 2017 - pubs.rsc.org
We designed and synthesized a series of n-type conjugated polymers by introducing phenylnaphthalenediimide (PNDI) as a novel n-type building block, and investigated the effect of …
Number of citations: 29 pubs.rsc.org
H Zhao, Z Zhou, X Feng, C Liu, H Wu, W Zhou, H Wang - Nano Research, 2023 - Springer
The development of heterogeneous molecule-based catalysts for red light-mediated photocatalysis is still challenging due to the improper light absorption for most materials and the …
Number of citations: 1 link.springer.com
J Shao, G Wang, K Wang, C Yang, M Wang - Polymer Chemistry, 2015 - pubs.rsc.org
A series of narrow-bandgap polymers based on an alkyl-thiophene-flanked naphthalene diimide (TNDI) were synthesized through direct arylation polycondensation. The 1H NMR …
Number of citations: 53 pubs.rsc.org

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